methyl 4-iodo-1H-indazole-3-carboxylate
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Overview
Description
Methyl 4-iodo-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C9H7IN2O2 It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-iodo-1H-indazole-3-carboxylate typically involves the iodination of a precursor indazole compound. One common method includes the reaction of 4-iodoaniline with ethyl 2-cyanoacetate, followed by cyclization and esterification to yield the desired product. The reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-iodo-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield deiodinated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted indazole derivatives can be formed.
Oxidation Products: Oxidized forms of the indazole ring.
Reduction Products: Deiodinated indazole derivatives
Scientific Research Applications
Methyl 4-iodo-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 4-iodo-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring structure allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor sites, modulating their signaling pathways. These interactions are crucial for its biological activities, including anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
- Methyl 3-iodo-1H-indazole-4-carboxylate
- Methyl 1H-indazole-3-carboxylate
- Methyl 3-bromo-1H-indazole-4-carboxylate
Comparison: Methyl 4-iodo-1H-indazole-3-carboxylate is unique due to the position of the iodine atom on the indazole ring, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .
Properties
IUPAC Name |
methyl 4-iodo-1H-indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNTUIVCUSZUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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